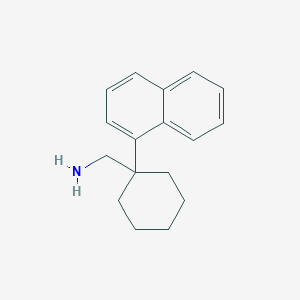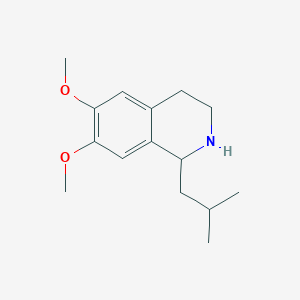![molecular formula C16H21NO3 B256275 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5]decane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the inhibition of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which is a serine/threonine kinase involved in various signaling pathways. 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It can inhibit 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane activity, which can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism. Additionally, it can induce autophagy, a cellular process that removes damaged proteins and organelles, which plays a crucial role in maintaining cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has several advantages for lab experiments. It is a potent and selective inhibitor of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which makes it a valuable tool for studying the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is that it can inhibit other kinases besides 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. One potential direction is to further investigate its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and diabetes. Additionally, future research could focus on developing more potent and selective 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibitors based on the structure of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. Finally, future studies could investigate the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibition in modulating other cellular processes and signaling pathways.
Conclusion:
In conclusion, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, a key enzyme involved in various signaling pathways, and modulates various cellular processes. While it has several advantages for lab experiments, it also has some limitations that should be considered. Overall, the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has promising implications for the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the reaction of 4-(2-methoxyphenyl)butanal with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane), a key enzyme involved in various signaling pathways. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism.
Eigenschaften
Produktname |
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-4-3-7-13(14)15(18)17-11-12-20-16(17)9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI-Schlüssel |
RSJFEHCRBXQHQE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)
![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)


![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)